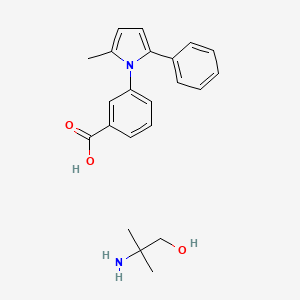
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) is a bioactive chemical.
Applications De Recherche Scientifique
Analytical Procedure in Cosmetics and Food Samples
A study by Memon, Bhanger, and Khuhawer (2005) developed an analytical procedure using micellar liquid chromatography for the analysis of benzoic acid and its derivatives in cosmetics and food samples. This method demonstrates the versatility of benzoic acid derivatives in analytical chemistry applications, particularly for quality control in consumer products (Memon, Bhanger, & Khuhawer, 2005).
Synthesis and Structure-Activity Relationship Analysis
Research by Dinesh (2013) focused on synthesizing two benzoic acids and analyzing their crystal structures. The study provided insights into the structural motifs and non-covalent interactions, emphasizing the role of benzoic acid derivatives in structure-activity relationship studies (Dinesh, 2013).
Synthesis of Triazolylindole Derivatives for Antifungal Activity
Singh and Vedi (2014) synthesized a series of novel triazolylindole derivatives involving benzoic acid for antifungal activity. This exemplifies the potential use of benzoic acid derivatives in developing new pharmaceuticals with specific biological activities (Singh & Vedi, 2014).
Solution Thermodynamic Analysis in Binary Solvents
A study by Shang et al. (2018) explored the solution thermodynamics of p-(Aminomethyl) benzoic acid in various binary solvents. This research is significant for understanding the solubility and interaction of benzoic acid derivatives in different solvent systems, which is crucial in fields like materials science and chemical engineering (Shang et al., 2018).
Development of Chelating Ligands
Research by Cano et al. (1995) involved the synthesis and characterization of ferrocene-containing chelating ligands derived from benzoic acid. This highlights the application of benzoic acid derivatives in developing novel ligands for metal ion complexation, relevant in fields like catalysis and materials science (Cano et al., 1995).
Propriétés
Numéro CAS |
26180-47-2 |
|---|---|
Nom du produit |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) |
Formule moléculaire |
C22H26N2O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-amino-2-methylpropan-1-ol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C18H15NO2.C4H11NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;1-4(2,5)3-6/h2-12H,1H3,(H,20,21);6H,3,5H2,1-2H3 |
Clé InChI |
ULWFVKKBMIGTRL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.CC(C)(CO)N |
SMILES canonique |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.CC(C)(CO)N |
Apparence |
Solid powder |
Autres numéros CAS |
26180-47-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



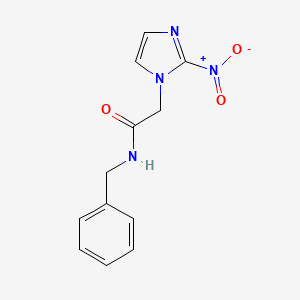


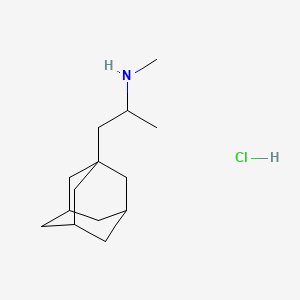
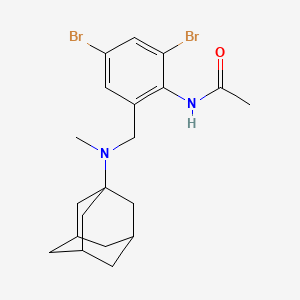


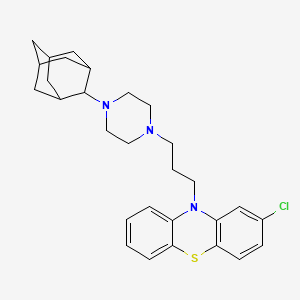

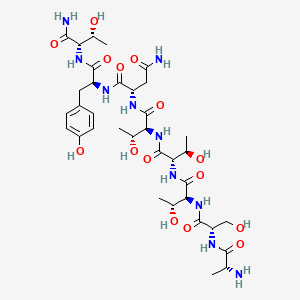
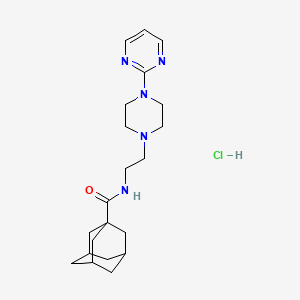

![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
